Cas no 41774-03-2 (Benzenamine, 3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl]-)

Benzenamine, 3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl]- structure
41774-03-2 structure
Product Name:Benzenamine, 3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl]-
CAS No:41774-03-2
MF:C11H13N3S
MW:219.306020498276
CID:324319
PubChem ID:10466025
Update Time:2025-04-19

Benzenamine, 3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl]-
    • 3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline
    • DTXSID50440371
    • 41774-03-2
    • SCHEMBL5115627
    • Inchi: 1S/C11H13N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-3,6,10H,4-5,7,12H2/t10-/m1/s1
    • InChI Key: IQGVBROUGQZILV-SNVBAGLBSA-N
    • SMILES: S1CCN2C1=N[C@@H](C1C=CC=C(C=1)N)C2

Computed Properties

  • Exact Mass: 219.08301860g/mol
  • Monoisotopic Mass: 219.08301860g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 66.9Ų
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